molecular formula C8H16O2 B2571728 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol CAS No. 1849358-51-5

2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol

Cat. No.: B2571728
CAS No.: 1849358-51-5
M. Wt: 144.214
InChI Key: NYJHLGATPHUSKO-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.214. The purity is usually 95%.
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Biological Activity

2,2-Dimethyl-Tetrahydro-Pyran-6-Methanol, also known as 2,6-dimethyltetrahydro-2H-pyran-2-yl methanol, is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a tetrahydropyran ring with two methyl groups at the 2-position and a hydroxymethyl group at the 6-position. Its molecular formula is C8H16OC_8H_{16}O.

Synthesis

The synthesis of this compound typically involves various methods including:

  • Reactions with aldehydes or ketones to form tetrahydropyran derivatives.
  • Catalytic hydrogenation processes that can introduce the hydroxymethyl group.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

Anticancer Activity

In vitro studies have shown that derivatives of tetrahydropyrans exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Neuroblastoma Cells : The compound demonstrated IC50 values ranging from 6.7 to >200 μM against human SH-SY5Y neuroblastoma cells, indicating varying degrees of effectiveness depending on the specific derivative used .

The biological activity is hypothesized to involve:

  • Interaction with cellular receptors : The compound may modulate receptor activity, influencing cellular signaling pathways.
  • Induction of apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

  • Study on Neuroblastoma Cells : A detailed study evaluated the effects of various tetrahydropyran derivatives on neuroblastoma cells. The results indicated that specific modifications to the tetrahydropyran structure enhanced cytotoxicity and selectivity towards cancer cells .
  • Synthesis and Biological Evaluation : Another study focused on synthesizing enantiomeric forms of tetrahydropyrans and evaluating their biological activities. The findings suggested that stereochemistry plays a crucial role in determining the biological efficacy of these compounds .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSH-SY5Y Neuroblastoma6.7 - >200Apoptosis induction
Derivative AMCF-7 Breast Cancer<50Receptor modulation
Derivative BA549 Lung Cancer30Cell cycle arrest

Properties

IUPAC Name

(6,6-dimethyloxan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2)5-3-4-7(6-9)10-8/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJHLGATPHUSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849358-51-5
Record name (6,6-dimethyloxan-2-yl)methanol
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